(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
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Overview
Description
3-[(E)-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}amino]-1-phenylthiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group, a phenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}amino]-1-phenylthiourea typically involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with 1-phenylthiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiourea moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include furan-2,5-dione derivatives and sulfoxides.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}amino]-1-phenylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}amino]-1-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and thiourea moieties play crucial roles in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
3-[(E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}amino]-1-phenylthiourea is unique due to its specific combination of functional groups and structural features. The presence of both a nitrophenyl group and a thiourea moiety provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H14N4O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H14N4O3S/c23-22(24)16-9-5-4-8-15(16)17-11-10-14(25-17)12-19-21-18(26)20-13-6-2-1-3-7-13/h1-12H,(H2,20,21,26)/b19-12+ |
InChI Key |
YSBYVEAOCRILDW-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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